molecular formula C24H18N2O5 B2712430 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929817-76-5

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2712430
CAS RN: 929817-76-5
M. Wt: 414.417
InChI Key: LIYZAUAIQNUOSB-YVNNLAQVSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds structurally related to the specified molecule, such as benzoxazines, benzofurans, and pyridines, provides foundational knowledge for developing new materials and drugs. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization showcases innovative approaches to constructing complex heterocycles (Gabriele et al., 2006). These methodologies could be applied to synthesize the target molecule or explore its reactivity.

Photophysical Properties

The study of photophysical properties and structural analysis of benzoxazine derivatives, such as the work on dihydro-1,3,2H-benzoxazine derived from furfurylamine, offers insights into the luminescent properties and potential applications in optoelectronic materials (Wattanathana et al., 2021). Such research could guide the development of novel materials based on the compound .

Metal-Ligand Coordination

Investigations into metal-ligand coordination, as seen in the study of azopyridine-functionalized benzoxazine with Zn(ClO4)2 forming high-performance polybenzoxazine, highlight the role of pyridine units in catalyzing ring-opening polymerization and enhancing thermal properties through metal-ligand bonding (Mohamed et al., 2014). This aspect could be relevant for exploring the binding and coordination properties of the target compound.

Potential Applications in Imaging

The synthesis and evaluation of compounds for potential imaging applications, like the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a PET probe for imaging PIM1 enzyme, reflect the intersection of organic synthesis and biomedical research (Gao et al., 2013). Such methodologies could be applicable for developing imaging agents based on the specified molecule.

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(12-26(13-28-19)11-15-5-7-25-8-6-15)24(17)31-22(23)10-16-1-3-20-21(9-16)30-14-29-20/h1-10H,11-14H2/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYZAUAIQNUOSB-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.